Ceftazidime sodium

Description

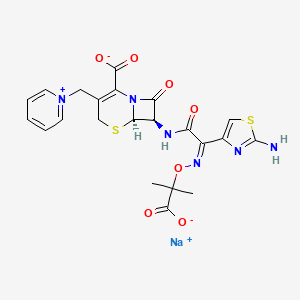

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEWDSDYUSEQML-ROMZVAKDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N6NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73547-61-2 | |

| Record name | Ceftazidime sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073547612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTAZIDIME SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC30V039K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ceftazidime Sodium's Mechanism of Action on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ceftazidime sodium, a third-generation cephalosporin antibiotic, on bacterial cell walls. The document details its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the ultimate bactericidal effect. This guide incorporates quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding of ceftazidime's molecular interactions and its consequences for bacterial viability.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ceftazidime exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall, which is essential for survival, is primarily maintained by a polymer called peptidoglycan.[1] The final and crucial step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1]

Ceftazidime, a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This structural similarity allows ceftazidime to bind to the active site of PBPs, forming a stable acyl-enzyme intermediate. This effectively inactivates the PBP, preventing it from carrying out its essential cross-linking function. The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and leading to cell death.[2]

Penicillin-Binding Protein (PBP) Affinity and Specificity

The efficacy of ceftazidime is largely determined by its binding affinity for specific PBPs in different bacterial species. Ceftazidime exhibits a high affinity for PBP-3 in Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa.[3][4] Inhibition of PBP-3 is primarily associated with the disruption of bacterial cell division, leading to the formation of filamentous cells before lysis.[3] At higher, therapeutically achievable concentrations, ceftazidime also inhibits PBPs 1a and 1b, which are essential for cell elongation, resulting in rapid cell lysis.[3]

In Gram-positive bacteria like Staphylococcus aureus, ceftazidime demonstrates high affinity for PBP-1 and PBP-2, and to a lesser extent, PBP-3.[3]

Quantitative Data on PBP Binding Affinity

The following table summarizes the 50% inhibitory concentrations (IC50) of ceftazidime for various PBPs in key bacterial pathogens. The IC50 value represents the concentration of ceftazidime required to inhibit 50% of the PBP activity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Escherichia coli | PBP-1a | 1.1 |

| PBP-1b | >8 | |

| PBP-2 | >8 | |

| PBP-3 | ≤0.07 | |

| PBP-4 | >8 | |

| PBP-5/6 | >8 | |

| Pseudomonas aeruginosa | PBP-1a | 0.2 - 0.3 |

| PBP-1b | Not Determined | |

| PBP-2 | >32 | |

| PBP-3 | 0.1 | |

| PBP-4 | >32 | |

| PBP-5/6 | Not Determined | |

| Staphylococcus aureus | PBP-1 | High Affinity |

| PBP-2 | High Affinity | |

| PBP-3 | Lower Affinity |

Experimental Protocols

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of ceftazidime for specific PBPs.

Methodology:

-

Membrane Preparation:

-

Grow bacterial cells (e.g., E. coli, P. aeruginosa, S. aureus) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., 10 mM Tris, pH 8).

-

Lyse the cells using a French press or sonicator.

-

Perform a low-speed centrifugation to remove intact cells and cellular debris.

-

Pellet the cell membranes by high-speed ultracentrifugation.

-

Wash the membrane pellet and resuspend it in a storage buffer for storage at -70°C.

-

-

Competition Binding:

-

Prepare serial dilutions of ceftazidime.

-

In a microtiter plate, incubate the prepared bacterial membranes with the various concentrations of ceftazidime for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.

-

Add a fluorescently labeled penicillin, such as Bocillin-FL, at a fixed concentration to the membrane-ceftazidime mixture and incubate for an additional 10 minutes. Bocillin-FL will bind to any PBPs not already occupied by ceftazidime.

-

-

Detection and Analysis:

-

Stop the binding reaction by adding sodium dodecyl sulfate (SDS) sample buffer.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

The IC50 value is determined by plotting the percentage of inhibition of Bocillin-FL binding against the concentration of ceftazidime.

-

Peptidoglycan Synthesis Inhibition Assay

This assay measures the direct impact of ceftazidime on the synthesis of peptidoglycan.

Methodology:

-

Preparation of Permeabilized Cells:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest and wash the cells.

-

Permeabilize the cells by treatment with ether or by freeze-thawing in an osmotically stabilizing buffer. This allows the uptake of radiolabeled peptidoglycan precursors.

-

-

Inhibition Assay:

-

Incubate the permeabilized cells with various concentrations of ceftazidime.

-

Add a radiolabeled peptidoglycan precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), to the cell suspension.

-

Allow the peptidoglycan synthesis reaction to proceed for a defined time.

-

-

Quantification of Peptidoglycan Synthesis:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized, insoluble peptidoglycan.

-

Collect the precipitate by filtration.

-

Wash the filter to remove any unincorporated radiolabeled precursors.

-

Measure the amount of radioactivity incorporated into the precipitant using a scintillation counter.

-

The level of inhibition is calculated by comparing the radioactivity in the ceftazidime-treated samples to that of an untreated control.

-

Visualizing the Mechanism and Workflows

Signaling Pathway of Ceftazidime's Action

Caption: Ceftazidime inhibits peptidoglycan synthesis leading to cell lysis.

Experimental Workflow for PBP Competition Assay

Caption: Workflow for determining PBP binding affinity of ceftazidime.

Logical Relationship of PBP Inhibition to Cell Death

Caption: Logical flow from PBP inhibition by ceftazidime to bacterial cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of Ceftazidime Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification processes for ceftazidime sodium, a third-generation cephalosporin antibiotic. The following sections outline the core chemical transformations, experimental protocols, and purification strategies employed in the manufacturing of this critical therapeutic agent.

Synthesis of Ceftazidime

The industrial synthesis of ceftazidime is a multi-step process that typically begins with 7-aminocephalosporanic acid (7-ACA), a readily available starting material derived from the fermentation of Cephalosporium acremonium. The overall synthesis can be conceptually divided into two key stages: the formation of the cephem nucleus with the desired C-3 substituent, and the subsequent acylation at the C-7 position to introduce the characteristic side-chain.

A common synthetic route involves the preparation of the key intermediate, 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylate (7-APCA), followed by its reaction with an activated form of the ceftazidime side-chain.[1]

Synthesis of 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylate (7-APCA) from 7-ACA

The conversion of 7-ACA to 7-APCA involves the substitution of the acetoxy group at the C-3 position with a pyridine moiety. This is typically achieved through a series of reactions involving silylation, iodination, and subsequent nucleophilic substitution by pyridine.[1][2]

Experimental Protocol: Synthesis of 7-APCA Dihydrochloride Monohydrate [2]

-

Silylation: In a dry 500 mL four-necked flask, 50 g (0.184 mol) of 7-ACA and 38 g of hexamethyldisilazane are heated to reflux for 8 hours.

-

Iodination: The mixture is cooled to 8°C ± 2°C, and 10 g (0.11 mol) of aniline is added, followed by stirring for 0.5 hours. Subsequently, 42 g (0.21 mol) of iodotrimethylsilane is added, and the reaction is stirred for 3 hours. The reaction progress is monitored by HPLC to check for the consumption of 7-ACA.

-

Pyridine Substitution: After completion of the iodination, the reaction mixture is cooled to below -10°C, and 18 g (0.228 mol) of pyridine is added. The reaction is stirred for 4 hours while maintaining the temperature.

-

Hydrolysis and Crystallization: The reaction is cooled to -35°C, and 150 mL of 15% HCl in isopropanol is added dropwise, followed by stirring for 30 minutes. 100 mL of purified water is then added, and the layers are separated. The aqueous phase is extracted again with 40 mL of purified water. The combined aqueous phases are treated with 500 mL of acetone at 5°C to 10°C to induce crystallization. The crystals are allowed to grow for 1 hour.

-

Isolation: The crystalline product is collected by filtration, washed with acetone, and dried under vacuum.

Synthesis of Ceftazidime Active Ester

The side chain of ceftazidime, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetic acid, is typically activated to facilitate its coupling with the 7-APCA intermediate. This activation often involves the formation of an active ester, such as a thioester.

Experimental Protocol: Synthesis of Ceftazidime Active Ester [3]

-

Reaction Setup: In a suitable reaction vessel, 19.8 g of the ceftazidime side-chain acid is combined with N,N'-dimethylformamide (DMF).

-

Activation: Thionyl chloride is added to the mixture, and the reaction is stirred to form the acid chloride.

-

Ester Formation: 2-mercaptobenzothiazole is then added to the reaction mixture to form the active thioester.

-

Isolation: The resulting ceftazidime active ester is isolated by precipitation and filtration, followed by washing and drying. The yield for this step is reported to be around 86.8%.[3]

Acylation of 7-APCA with Ceftazidime Active Ester

The final step in the synthesis of the ceftazidime molecule is the coupling of the 7-APCA intermediate with the activated side-chain ester. This acylation reaction forms the amide bond at the C-7 position of the cephem nucleus.

Experimental Protocol: Synthesis of Ceftazidime Dihydrochloride [2]

-

Reaction Setup: In a dry 1000 mL four-necked bottle, 40 g (0.104 mol) of 7-APCA dihydrochloride monohydrate and 55 g (0.115 mol) of the ceftazidime active ester are suspended in 400 mL of dichloromethane.

-

Acylation: The mixture is cooled to 0-5°C, and 40 g (0.4 mol) of triethylamine is added dropwise over approximately 15 minutes. The reaction is stirred for 6 hours at this temperature.

-

Isolation of Ceftazidime Axetil Intermediate: The reaction mixture is filtered, and the solid is washed with 100 mL of dichloromethane and dried at 45°C to yield ceftazidime axetil as an intermediate.

-

Hydrolysis: 62 g of the ceftazidime axetil intermediate is added to a mixture of 50 g of formic acid and 50 mL of concentrated hydrochloric acid at 20-25°C and stirred for 3-4 hours.

-

Crystallization and Isolation: After the hydrolysis is complete, 600 mL of acetone is added dropwise to induce crystallization. The crystal slurry is aged for 1 hour, then cooled to 5-10°C and aged for another 1.5 hours. The product is collected by filtration, washed with acetone, and vacuum-dried at 45°C to yield ceftazidime dihydrochloride.

Purification of Ceftazidime

The crude ceftazidime obtained from the synthesis process contains various impurities, including starting materials, by-products, and degradation products. Therefore, a robust purification process is essential to obtain the final active pharmaceutical ingredient (API) with the required purity and stability. The most common method for purifying ceftazidime is through the crystallization of its pentahydrate form.[4]

Crystallization of Ceftazidime Pentahydrate

The crystallization of ceftazidime pentahydrate is a critical step that significantly impacts the purity, stability, and physical properties of the final product. The process typically involves dissolving the crude ceftazidime in an aqueous solution, followed by controlled pH adjustment to induce crystallization.

Experimental Protocol: Controlled Crystallization of Ceftazidime Pentahydrate [4]

-

Dissolution: An aqueous solution of ceftazidime is prepared by adjusting the pH of a cold aqueous suspension or a solution of a ceftazidime salt to about 5.5 to 6.5. The temperature is maintained between 5°C and 15°C.

-

Acidification and Nucleation: The cold aqueous solution is then acidified to a pH of about 4.0 to 4.7, which is the optimal range for the nucleation of ceftazidime pentahydrate crystals.

-

Controlled Crystallization: During the crystallization process, the pH of the solution is carefully maintained at the optimal nucleation pH by the controlled addition of an acid, such as phosphoric acid or hydrochloric acid. This controlled pH is crucial for obtaining high-quality crystals.

-

Isolation and Drying: Once the crystallization is complete, the crystals are harvested by filtration, washed with cold water and then with acetone, and finally air-dried.

Quantitative Data

The following tables summarize the quantitative data reported in various sources for the synthesis and purification of ceftazidime.

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Synthesis of 7-APCA | 7-ACA | 7-APCA Dihydrochloride Monohydrate | Hexamethyldisilazane, Aniline, Iodotrimethylsilane, Pyridine, HCl/Isopropanol, Acetone | - | Reflux, 8, -10, -35, 5-10 | 8, 0.5, 3, 4, 1 | - | - | [2] |

| Acylation | 7-APCA Dihydrochloride Monohydrate | Ceftazidime Axetil | Ceftazidime Active Ester, Triethylamine | Dichloromethane | 0-5 | 6 | - | - | [2] |

| Hydrolysis | Ceftazidime Axetil | Ceftazidime Dihydrochloride | Formic Acid, Concentrated HCl, Acetone | - | 20-25, 5-10 | 3-4 | - | - | [2] |

| Crystallization | Ceftazidime Dihydrochloride | Ceftazidime Pentahydrate | Acid (e.g., HCl) | Water | 5-15 | - | - | >99 | [4] |

Impurities

During the synthesis and storage of ceftazidime, several impurities can be formed. These can arise from starting materials, intermediates, side reactions, or degradation of the final product. Common impurities include pyridine, delta-2-ceftazidime, and other related substances.[5] The levels of these impurities are strictly controlled by pharmacopeial monographs.

High-performance liquid chromatography (HPLC) is the primary analytical technique used for the detection and quantification of ceftazidime and its impurities.[6][7][8]

Visualizations

Ceftazidime Synthesis Workflow

Caption: Overall workflow for the synthesis of ceftazidime.

Ceftazidime Purification Workflow

Caption: Purification workflow for ceftazidime pentahydrate.

References

- 1. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]

- 2. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US4659813A - Crystallization process for ceftazidime derivative - Google Patents [patents.google.com]

- 5. jfda-online.com [jfda-online.com]

- 6. benchchem.com [benchchem.com]

- 7. tsijournals.com [tsijournals.com]

- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Intrinsic Antimicrobial Spectrum of Ceftazidime Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic renowned for its potent activity against a wide range of clinically significant bacteria, most notably Pseudomonas aeruginosa.[1][2] As a semisynthetic, broad-spectrum beta-lactam antibiotic, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[3][4][5] This technical guide provides a comprehensive overview of the intrinsic antimicrobial spectrum of ceftazidime sodium, detailing its activity against Gram-positive, Gram-negative, and anaerobic bacteria. The document includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum of Ceftazidime

Ceftazidime exhibits a broad spectrum of activity, with a marked potency against Gram-negative bacilli, including many Enterobacteriaceae and Pseudomonas aeruginosa.[6][7] Its activity against Gram-positive organisms is generally less pronounced than that of earlier-generation cephalosporins.[1][6] Furthermore, ceftazidime's efficacy against anaerobic bacteria is variable.[8]

Gram-Negative Bacteria

Ceftazidime is highly active against a wide array of Gram-negative aerobic bacteria. This includes most Enterobacteriaceae, such as Escherichia coli, Klebsiella spp., Proteus spp., Enterobacter spp., Citrobacter spp., and Serratia spp.[9] A key feature of ceftazidime is its stability against many beta-lactamases produced by these organisms.[6][10] Its most notable activity is against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1][2][9]

Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Bacteria

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Pseudomonas aeruginosa | 2 | 8 - >32 |

| Escherichia coli | ≤0.12 - 0.25 | 0.25 - >32 |

| Klebsiella pneumoniae | 0.25 | >32 |

| Enterobacter cloacae | >8 | >8 |

| Serratia marcescens | 0.12 | 1 |

| Proteus mirabilis | 0.25 | 0.5 |

| Haemophilus influenzae | 0.015 | - |

Note: MIC values can vary depending on the study, geographical location, and time period of isolate collection.

Gram-Positive Bacteria

The activity of ceftazidime against Gram-positive bacteria is more limited. While it shows some activity against certain streptococci, such as Streptococcus pneumoniae and Streptococcus pyogenes, it is less effective against Staphylococcus aureus compared to first and second-generation cephalosporins.[1][6] Ceftazidime is not active against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus species.[1][11]

Table 2: In Vitro Activity of Ceftazidime against Key Gram-Positive Bacteria

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (methicillin-susceptible) | 8 | - |

| Streptococcus pneumoniae | - | 0.5 |

| Streptococcus pyogenes | - | - |

| Enterococcus faecalis | Inactive | Inactive |

Note: Data for some Gram-positive organisms is limited as ceftazidime is not the primary agent for these infections.

Anaerobic Bacteria

Ceftazidime's activity against anaerobic bacteria is variable. It demonstrates good activity against some anaerobic cocci like Peptostreptococcus and Propionibacterium.[12][13] However, its efficacy against the Bacteroides fragilis group, which are common anaerobic pathogens, is limited, particularly against β-lactamase producing strains.[8][12][13] It is also less active against Clostridium species other than Clostridium perfringens.[12][13]

Table 3: In Vitro Activity of Ceftazidime against Key Anaerobic Bacteria

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Bacteroides fragilis | 8 - 64 | 16 - >128 |

| Clostridium perfringens | Readily inhibited | Readily inhibited |

| Peptostreptococcus spp. | Readily inhibited | Readily inhibited |

| Fusobacterium spp. (variable) | - | - |

Note: "Readily inhibited" indicates general susceptibility, but specific MIC50/90 values are not consistently reported.

Mechanism of Action

Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][14] This process involves the following key steps:

-

Penetration of the Bacterial Cell Wall: In Gram-negative bacteria, ceftazidime must first pass through the outer membrane porin channels to reach its target in the periplasmic space.

-

Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasm, ceftazidime covalently binds to and inactivates essential PBPs.[3][14] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria.[14]

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Figure 1. Signaling pathway of Ceftazidime's mechanism of action.

Mechanisms of Resistance

Bacterial resistance to ceftazidime can emerge through several mechanisms:

-

Production of β-Lactamases: This is the most common mechanism of resistance.[15] Bacteria may produce enzymes called β-lactamases that hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. This includes extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC β-lactamases.[1][15]

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for ceftazidime, preventing the drug from effectively inhibiting cell wall synthesis.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of ceftazidime into the periplasmic space.[16]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport ceftazidime out of the cell, preventing it from reaching its target PBPs.

Experimental Protocols for Determining Antimicrobial Spectrum

The in vitro activity of ceftazidime is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI Guideline)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Bacterial isolates

-

Sterile saline or broth

-

McFarland turbidity standards (0.5)

-

Inoculator

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of ceftazidime and perform serial twofold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.

-

Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.

Agar Dilution Method (EUCAST Guideline)

The agar dilution method involves incorporating the antimicrobial agent into an agar medium upon which the bacterial isolates are then inoculated.

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound powder

-

Bacterial isolates

-

Sterile saline or broth

-

McFarland turbidity standards (0.5)

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Petri dishes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of ceftazidime. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of ceftazidime at which there is no visible growth, a faint haze, or one or two colonies.

Figure 2. Experimental workflow for MIC determination.

Conclusion

This compound remains a critical antibiotic, particularly for the treatment of infections caused by Pseudomonas aeruginosa and other multidrug-resistant Gram-negative bacteria. A thorough understanding of its intrinsic antimicrobial spectrum, mechanism of action, and potential for resistance is essential for its judicious use in clinical and research settings. The standardized methodologies for susceptibility testing outlined in this guide are fundamental for accurately assessing its in vitro efficacy and for ongoing surveillance of resistance patterns. This knowledge is paramount for drug development professionals in the quest for novel antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.

References

- 1. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility of Invasive Streptococcus pneumoniae Isolates in Portugal over an 11-Year Period - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 8. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. Predicting Oral Beta-lactam susceptibilities against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Susceptibilities of the Bacteroides fragilis Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First National Survey of Antibiotic Susceptibility of the Bacteroides fragilis Group: Emerging Resistance to Carbapenems in Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Ceftazidime Sodium in Aqueous Solution: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Ceftazidime sodium, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. However, its efficacy is intrinsically linked to its stability, particularly in aqueous solutions where it is susceptible to degradation. This technical guide provides an in-depth exploration of the degradation pathways of this compound, offering a critical resource for researchers and professionals involved in its study and formulation. By understanding the mechanisms of degradation, strategies can be developed to enhance its stability and ensure optimal therapeutic outcomes.

Core Degradation Pathways

The degradation of ceftazidime in aqueous solutions is a multifaceted process influenced by several environmental factors, primarily pH, temperature, and light. The principal degradation pathways involve the hydrolysis of the β-lactam ring, a characteristic feature of penicillin and cephalosporin antibiotics, and the cleavage of the C-3 side chain, which results in the formation of pyridine.[1][2][3] Additionally, epimerization at the C-6 or C-7 position can occur, particularly in basic conditions.[1][2]

The hydrolysis of the β-lactam ring is a critical degradation route, as it inactivates the antibacterial activity of the molecule.[4] This reaction is catalyzed by hydroxyl ions, and its rate is therefore highly dependent on the pH of the solution.[1] The cleavage of the pyridinium group from the C-3' position is another significant degradation pathway, leading to the formation of pyridine, a potentially toxic compound.[5][6][7][8] The rate of pyridine formation is also influenced by temperature and the concentration of the ceftazidime solution.[5][6][9]

Under acidic and neutral conditions, the opening of the β-lactam ring can occur concurrently with the production of pyridine and methylene derivatives.[1] In basic solutions, the formation of a C-7 epimer of ceftazidime has been observed.[1] At elevated temperatures, ceftazidime degradation can lead to the formation of [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal and a Δ-2 isomer of ceftazidime, alongside pyridine.[10]

dot

Caption: Primary degradation pathways of ceftazidime in aqueous solution.

Quantitative Analysis of Degradation

The stability of ceftazidime is quantifiable and is significantly affected by the storage conditions. The following tables summarize the degradation of ceftazidime under various temperature and light conditions.

Table 1: Effect of Temperature on Ceftazidime Stability in Aqueous Solution

| Concentration (% w/v) | Temperature (°C) | Incubation Time (h) | Remaining Ceftazidime (%) | Reference |

| 12 | 25 | 24 | >90 | [10] |

| 12 | 37 | 24 | <90 | [10] |

| 4-12 | ≤25 | 24 | >90 | [11][12] |

| 10 mg/mL | 4 | 28 days | Stable | [13] |

| 10 mg/mL | 25 | <28 days | Decreased | [13] |

| 1 mg/mL | 4 | 17 days | >90 | [14] |

| 1 mg/mL | 25 | 72 hours | >90 | [14] |

| 100 & 200 mg/mL | 4 | 96 hours | >90 | [15] |

| 100 & 200 mg/mL | 21-23 | 8 hours | >90 | [15] |

Table 2: Effect of Light on Ceftazidime Stability in Normal Saline Solution

| Exposure Time (h) | Drug Concentration Reduction (%) | Reference |

| 6 | 1.69 | [16] |

| 12 | 4.44 | [16] |

| 24 | 7.19 | [16] |

Experimental Protocols for Degradation Studies

To investigate the degradation of ceftazidime, forced degradation studies are essential. These studies expose the drug to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on ceftazidime.

1. Preparation of Stock Solution:

-

Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[3]

2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 60°C for 30 minutes. After incubation, cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.[3]

-

Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide. Heat the mixture at 60°C for 30 minutes. After incubation, cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.[3]

-

Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.[3]

-

Thermal Degradation: Place the ceftazidime stock solution in a hot air oven at a controlled temperature (e.g., 45°C or 60°C) for a specified duration.[3][17][18]

-

Photodegradation: Expose the ceftazidime stock solution to UV radiation (e.g., 254 nm) and visible radiation for a defined period.[17]

3. Sample Analysis:

-

After the exposure period, dilute the stressed samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the intact ceftazidime from its degradation products.[3]

HPLC Method for Ceftazidime and Degradation Products

A robust HPLC method is crucial for the accurate analysis of ceftazidime and its degradation products.

-

Column: Lichrosorb 100RP-18 (25 cm x 0.4 cm, 5-μm pore size) with a Novapack C18 precolumn.[10]

-

Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 v/v).[10]

-

Detector: UV detector at an absorption wavelength of 254 nm.[10]

-

Flow Rate: Typically 1-2 mL/min.

-

Injection Volume: 20 µL.[1]

dot

Caption: Workflow for ceftazidime forced degradation studies.

Conclusion

The degradation of this compound in aqueous solutions is a complex process governed by factors such as pH, temperature, and light. The primary degradation pathways involve hydrolysis of the β-lactam ring and cleavage of the C-3 side chain to form pyridine. A thorough understanding of these pathways and the kinetics of degradation is paramount for the development of stable ceftazidime formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct robust stability studies, ultimately contributing to the delivery of a safe and effective therapeutic agent to patients. The provided quantitative data underscores the importance of controlled storage conditions to maintain the integrity of ceftazidime solutions.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How To Minimize Toxic Exposure to Pyridine during Continuous Infusion of Ceftazidime in Patients with Cystic Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. thaiscience.info [thaiscience.info]

- 17. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 18. scispace.com [scispace.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftazidime Sodium

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is critical for optimizing dosing regimens to maximize clinical efficacy and minimize the development of resistance. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ceftazidime, its mechanism of action, and the key PK/PD indices that correlate with its bactericidal effects. Detailed experimental protocols and graphical representations of key pathways and workflows are included to support research and development activities.

Pharmacokinetics (PK)

The pharmacokinetic profile of ceftazidime is characterized by its parenteral route of administration, low protein binding, distribution into various body fluids, and primary elimination via the kidneys.[4][5] Its kinetics are generally linear and predictable within the therapeutic dose range.[5]

Absorption

Ceftazidime is not absorbed orally and must be administered parenterally, either via intravenous (IV) or intramuscular (IM) injection.[5][6] Following IM administration of 500 mg and 1 g doses, peak serum concentrations of approximately 17.8 mg/L and 37.2 mg/L are achieved, respectively.[5]

Distribution

Ceftazidime is widely distributed throughout the body tissues and fluids.[6] The apparent volume of distribution in healthy adults is approximately 0.230 L/kg.[7] However, this can be significantly larger in critically ill patients, with mean values reported around 56.91 liters (approximately 0.468 L/kg), likely due to increased extracellular fluid and capillary leakage.[8][9][10]

Plasma protein binding of ceftazidime is low, typically reported as less than 10% to 17%.[5][11][12][13] This low level of binding means that a large fraction of the drug in circulation is unbound and microbiologically active.

Metabolism

Ceftazidime is not metabolized in the body.[2][4][14]

Excretion

The primary route of elimination for ceftazidime is renal excretion, almost exclusively through glomerular filtration.[4][9][15] Probenecid does not affect its elimination, indicating a lack of active tubular secretion.[15] In individuals with normal renal function, approximately 80% to 90% of an administered dose is excreted unchanged in the urine over a 24-hour period.[2][9][15]

The elimination half-life (t½) in healthy adults with normal renal function is typically between 1.5 and 2.0 hours.[4][7][14] However, the half-life is significantly prolonged in patients with renal impairment, increasing to approximately 25 hours in severely uremic patients.[7] This necessitates dosage adjustments in patients with a creatinine clearance (ClCR) below 50 ml/min to prevent drug accumulation.[15][16][17]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for ceftazidime in various populations.

| Parameter | Healthy Adults | Critically Ill Patients | Patients with Severe Renal Impairment (Uremic) | Reference(s) |

| Route of Administration | IV, IM | IV | IV | [5][6] |

| Bioavailability (IM) | High | - | - | [18] |

| Protein Binding | <10% - 17% | ~17% | Low | [5][11][12][13] |

| Volume of Distribution (Vd) | 0.230 ± 0.015 L/kg | 0.468 L/kg (median) | 0.230 L/kg (approx.) | [7][8] |

| Elimination Half-Life (t½) | 1.5 - 2.0 hours | 4.75 ± 1.85 hours | ~25 hours | [4][7][9][14] |

| Total Body Clearance | ~115 mL/min | 0.058 L/kg/h (median) | Significantly reduced | [8][15] |

| Primary Route of Elimination | Renal (Glomerular Filtration) | Renal | Renal | [4][9][15] |

| Urinary Excretion (24h) | 80% - 90% (unchanged) | Dependent on renal function | Dependent on renal function | [7][9][15] |

Pharmacodynamics (PD)

The pharmacodynamic profile of ceftazidime is defined by its mechanism of action against bacterial cell walls and its time-dependent killing characteristics.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][9][19] Its molecular structure, featuring a β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate for penicillin-binding proteins (PBPs).[2]

The key steps in its mechanism are:

-

Penetration: Ceftazidime penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.

-

PBP Binding: In the periplasmic space, it covalently binds to and inactivates PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis.[2][19]

-

Inhibition of Transpeptidation: Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria like E. coli and P. aeruginosa.[19][20][21] PBP-3 is primarily involved in septum formation during cell division.[19] Inhibition of this enzyme prevents the cross-linking of peptidoglycan chains.[6][9]

-

Cell Lysis: The disruption of cell wall synthesis and integrity leads to the formation of elongated, filamentous bacterial forms and ultimately results in cell lysis and death.[19][20]

The aminothiazolyl group in its structure confers stability against many β-lactamase enzymes produced by Gram-negative bacteria, although extended-spectrum β-lactamases (ESBLs) can inactivate it.[1]

Caption: Ceftazidime's mechanism of action targeting PBP-3.

Pharmacodynamic Indices

As a β-lactam antibiotic, the efficacy of ceftazidime is not dependent on achieving high peak concentrations but rather on the duration of exposure above a critical threshold.[9] The primary PK/PD index that correlates with bactericidal activity is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[11][22]

For cephalosporins, a %fT > MIC of 35% to 40% is generally required for a bacteriostatic effect, while values of 60% to 70% of the dosing interval are often needed for maximal bactericidal activity in various infection models.[22][23] The specific target can vary depending on the pathogen and the site of infection.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. For ceftazidime against Gram-negative bacteria, the PAE is generally short or clinically insignificant.[9] One study on Pseudomonas cepacia reported a mean PAE of 1.35 hours.[24][25] The absence of a significant PAE further emphasizes the importance of maintaining drug concentrations above the MIC for a substantial portion of the dosing interval.[9]

Pharmacodynamic Data Summary

| Parameter | Target Value/Observation | Organism(s) | Reference(s) |

| Primary PK/PD Index | %fT > MIC (Time above MIC) | Gram-negative bacteria | [11][22] |

| Target for Static Effect | ~35% - 40% fT > MIC | K. pneumoniae (in vivo) | [22] |

| Target for Bactericidal Effect | ~50% - 70% fT > MIC | K. pneumoniae | [11][23] |

| Post-Antibiotic Effect (PAE) | 1.35 hours (mean) | Pseudomonas cepacia | [24][25] |

| Post-Antibiotic Effect (PAE) | Generally short or absent | Gram-negative bacteria | [9][26] |

Experimental Protocols

The following sections provide detailed methodologies for representative pharmacokinetic and pharmacodynamic experiments.

Protocol: Human Pharmacokinetic Study

This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.

-

Subject Selection: Enroll healthy adult volunteers (e.g., n=12) after obtaining informed consent. Subjects should have no history of renal or hepatic disease and no known allergies to β-lactam antibiotics. A full medical screening, including blood chemistry and urinalysis, is performed.

-

Drug Administration: Following an overnight fast, administer a single 1 g dose of ceftazidime sodium as an intravenous bolus injection over 3-5 minutes.[7]

-

Sample Collection: Collect venous blood samples into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[7] Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

-

Urine Collection: Collect total urine output at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to measure the amount of excreted drug.[15]

-

Analytical Method: Quantify ceftazidime concentrations in plasma and urine using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][27]

-

Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental or compartmental analysis (e.g., a two-compartment open model).[7] Key parameters include elimination half-life (t½), volume of distribution (Vd), total body clearance (CL), and area under the concentration-time curve (AUC).

Caption: Workflow for a human pharmacokinetic study.

Protocol: In Vitro Time-Kill Assay

This protocol determines the rate and extent of bactericidal activity of ceftazidime.

-

Isolate Preparation: Select a bacterial isolate (e.g., P. aeruginosa) with a known MIC to ceftazidime, determined beforehand by broth microdilution.

-

Inoculum Preparation: Culture the isolate in cation-adjusted Mueller-Hinton broth (CAMHB) to log-phase growth. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Antibiotic Exposure: Prepare test tubes containing CAMHB with ceftazidime at various concentrations, typically multiples of the MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include a growth control tube (0x MIC).[28]

-

Incubation and Sampling: Inoculate all tubes with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.

-

Bacterial Enumeration: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Data Analysis: After overnight incubation of the plates, count the colonies to determine the CFU/mL at each time point for each concentration. Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[29]

Caption: Workflow for an in vitro time-kill assay.

Conclusion

This compound remains a valuable antibiotic for treating serious Gram-negative infections. Its pharmacokinetic profile is defined by parenteral administration, low protein binding, and renal elimination, which is highly dependent on patient renal function. The key pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are maintained above the MIC. A comprehensive understanding of these PK/PD relationships is essential for designing rational dosing strategies that optimize bacterial killing, achieve positive clinical outcomes, and mitigate the risk of emerging antimicrobial resistance. The experimental protocols and models presented herein provide a framework for the continued investigation and development of ceftazidime and other β-lactam antibiotics.

References

- 1. Ceftazidime - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. [Pharmacokinetics of ceftazidime in healthy and renal failure subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. Pharmacokinetics of ceftazidime in normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The pharmacokinetic behaviour of ceftazidime in man and the relationship between serum levels and the in vitro susceptibility of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. Pharmacokinetics of ceftazidime in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Pharmacokinetics of ceftazidime in male and female volunteers [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 20. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of Treatment Duration on Pharmacokinetic/Pharmacodynamic Indices Correlating with Therapeutic Efficacy of Ceftazidime in Experimental Klebsiella pneumoniae Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Post-antibiotic effect of ceftazidime, ciprofloxacin, imipenem, piperacillin and tobramycin for Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. The postantibiotic effect and post-β-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with avibactam against target Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Population pharmacokinetics and dose optimization of ceftazidime in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pharmacodynamics of ceftazidime administered as continuous infusion or intermittent bolus alone and in combination with single daily-dose amikacin against Pseudomonas aeruginosa in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Ceftazidime Sodium Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of ceftazidime sodium, a third-generation cephalosporin antibiotic, under various pH conditions. Understanding the degradation kinetics and pathways of ceftazidime is paramount for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document summarizes quantitative stability data, details relevant experimental protocols, and visualizes the core chemical degradation pathways and experimental workflows.

Introduction to Ceftazidime Stability

Ceftazidime, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions, a process significantly influenced by pH, temperature, and buffer composition.[1][2] The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[3] Another key degradation pathway involves the cleavage of the C-3 side chain, leading to the formation of pyridine, a known major degradant.[4][5] The stability of ceftazidime is greatest in the pH range of 4.5 to 6.5.[1][2] Outside of this range, its degradation is accelerated by both specific acid and base catalysis.[1][6]

Quantitative Stability Data

The degradation of ceftazidime generally follows first-order kinetics.[1][6] The stability of this compound in aqueous solutions is highly dependent on pH. The following table summarizes the observed pseudo-first-order rate constants (k) for ceftazidime degradation at various pH values and temperatures. It is important to note that buffer salts can also catalyze degradation.[1]

| pH | Temperature (°C) | Rate Constant (k) | Reference |

| 1.38 | 25 | Not specified | [5] |

| 4.4 | 30 | ~1.5 days for 10% degradation | [1] |

| 5.5 | 30 | ~1.5 days for 10% degradation | [1] |

| 6.5 | 30 | ~1.5 days for 10% degradation | [1] |

| 6.80 | 25 | Not specified | [5] |

| 12.7 | 25 | Not specified | [5] |

Note: The rate constants are influenced by buffer type and concentration. The data presented provides a general overview of the pH-dependent stability.

Degradation Pathways

The degradation of ceftazidime in aqueous solutions proceeds through several key pathways. The most significant of these is the hydrolysis of the four-membered β-lactam ring, which is essential for its antibacterial activity. This process can be initiated by nucleophilic attack by water or hydroxide ions. Another important degradation route is the elimination of the pyridine group at the C-3 position. The following diagram illustrates these primary degradation pathways.

Caption: Primary degradation pathways of Ceftazidime.

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying ceftazidime in the presence of its degradation products.[4]

Objective: To separate and quantify ceftazidime from its potential degradation products, including pyridine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH adjusted as required, e.g., pH 3.0 or 7.0)

-

Ceftazidime reference standard

-

Purified water

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 254 nm.[8]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 35°C).

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the ceftazidime reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

-

Sample Preparation: Dilute the ceftazidime samples under investigation with the mobile phase to fall within the linear range of the assay.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of ceftazidime in the samples by comparing the peak area with that of the standard solutions.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to establish the intrinsic stability of the drug substance.[3]

Objective: To subject ceftazidime to various stress conditions to accelerate its degradation and identify the resulting degradants.

Stress Conditions:

-

Acid Hydrolysis: Incubate a ceftazidime solution (e.g., 1 mg/mL) with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before analysis.[3]

-

Base Hydrolysis: Incubate a ceftazidime solution with 0.1 N NaOH at an elevated temperature for a specified period. Neutralize with 0.1 N HCl before analysis.[3]

-

Oxidative Degradation: Treat a ceftazidime solution with hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.[3]

-

Thermal Degradation: Expose a solid or solution of ceftazidime to dry heat (e.g., 60-80°C) for an extended period.[9]

-

Photodegradation: Expose a ceftazidime solution to UV and/or visible light.[9]

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to separate and identify the degradation products.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for conducting a ceftazidime stability study.

Caption: Workflow for a Ceftazidime pH Stability Study.

Conclusion

The stability of this compound is critically dependent on the pH of its aqueous environment, with optimal stability observed in the mildly acidic range of 4.5 to 6.5.[1][2] Degradation, primarily through hydrolysis of the β-lactam ring and side-chain cleavage, is accelerated under both acidic and basic conditions. For professionals in drug development and research, a thorough understanding of these stability characteristics is essential for the formulation of effective and safe ceftazidime products. The use of validated stability-indicating analytical methods, such as the HPLC protocol detailed herein, is crucial for accurate stability assessment and quality control.

References

- 1. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A kinetic oxymoron: concentration-dependent first-order rate constants for hydrolysis of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

The Aminothiazolyl Moiety: A Linchpin in the Efficacy of Ceftazidime

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime, a third-generation cephalosporin, remains a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its robust clinical efficacy is intrinsically linked to its unique chemical architecture, in which the 2-aminothiazol-4-yl group at the C-7 position of the cephalosporin nucleus plays a pivotal role. This technical guide delves into the multifaceted contributions of the aminothiazolyl moiety to ceftazidime's pharmacological profile, including its profound impact on antibacterial potency, stability against β-lactamase-mediated hydrolysis, and affinity for essential bacterial enzymes. Through a comprehensive review of quantitative data, detailed experimental protocols, and illustrative pathway diagrams, this document elucidates the critical structure-activity relationships that underscore the therapeutic success of ceftazidime.

Introduction

The evolution of β-lactam antibiotics has been a continuous endeavor to overcome emerging bacterial resistance mechanisms. The introduction of third-generation cephalosporins marked a significant advancement, offering a broader spectrum of activity against Gram-negative pathogens. Ceftazidime distinguishes itself within this class through its potent anti-pseudomonal activity, a feature largely attributed to the specific side chains attached to its 7-aminocephalosporanic acid core.[1][2] The aminothiazolyl group, in synergy with a bulky carboxypropyloxyimino side chain, is fundamental to ceftazidime's mechanism of action and its resilience in the face of enzymatic degradation. This guide will systematically explore the pivotal role of this chemical entity.

The Role of the Aminothiazolyl Group in Antibacterial Activity

The presence of the aminothiazolyl ring is a key determinant of ceftazidime's potent antibacterial activity, particularly against a wide range of Gram-negative bacteria. This moiety enhances the binding affinity of ceftazidime to penicillin-binding proteins (PBPs), the essential enzymes responsible for the final steps of peptidoglycan synthesis in the bacterial cell wall.[3][4]

Enhanced Affinity for Penicillin-Binding Proteins (PBPs)

Ceftazidime primarily exerts its bactericidal effect by targeting and inactivating PBPs, with a particularly high affinity for PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[3][5] This specific targeting of PBP3, which is crucial for bacterial cell division, leads to the formation of filamentous cells and subsequent lysis.[3][5] The aminothiazolyl group is instrumental in achieving this high affinity, contributing to the formation of a stable acyl-enzyme intermediate and effectively halting cell wall synthesis.[4]

Broad-Spectrum Efficacy

The structural contributions of the aminothiazolyl group, combined with other features of the ceftazidime molecule, result in a broad spectrum of activity. This is evident from the low minimum inhibitory concentrations (MICs) required to inhibit the growth of various clinically relevant pathogens.

Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Pathogens

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Pseudomonas aeruginosa | 2 | 8 |

| Escherichia coli | ≤0.25 | ≤0.25 |

| Klebsiella pneumoniae | ≤0.25 | 0.5 |

| Enterobacter cloacae | ≤0.25 | 2 |

| Serratia marcescens | 0.5 | 4 |

| Proteus mirabilis | ≤0.25 | ≤0.25 |

| Citrobacter freundii | ≤0.25 | 1 |

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[6][7]

Contribution to β-Lactamase Stability

One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The chemical structure of ceftazidime, including the aminothiazolyl and the bulky oxyimino side chains, provides significant steric hindrance, protecting the β-lactam ring from degradation by many common β-lactamases.[8][9]

Ceftazidime demonstrates stability against a range of plasmid-mediated (e.g., TEM-1, TEM-2, SHV-1) and chromosomally-mediated (e.g., AmpC) β-lactamases.[8][10] This stability is a critical factor in its effectiveness against otherwise resistant Gram-negative organisms.[2]

Table 2: Stability of Ceftazidime against Various β-Lactamases

| β-Lactamase Type | Hydrolysis Rate (Relative to Cephaloridine) |

| TEM-1 | <0.1 |

| SHV-1 | <0.1 |

| P99 (AmpC) | <0.1 |

| K1 (Klebsiella) | <0.1 |

Data represents a summary of findings from various studies and indicates a significantly lower rate of hydrolysis compared to first-generation cephalosporins.

Mandatory Visualizations

Chemical Structure of Ceftazidime

Caption: Chemical structure of Ceftazidime highlighting key functional groups.

Mechanism of Action of Ceftazidime

Caption: Signaling pathway of Ceftazidime's mechanism of action.

Experimental Workflow for MIC Determination

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of ceftazidime.

Materials:

-

Ceftazidime powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime at a known concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.

-

Preparation of Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ceftazidime stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of ceftazidime that completely inhibits visible growth of the bacterium.[7][9][11]

β-Lactamase Hydrolysis Assay (Spectrophotometric)

This protocol describes a common method to assess the stability of ceftazidime against β-lactamase enzymes.

Materials:

-

Ceftazidime solution of known concentration

-

Purified β-lactamase enzyme preparation

-

Phosphate buffer (pH 7.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Enzyme Preparation: Prepare a solution of the purified β-lactamase in phosphate buffer at a concentration that yields a measurable rate of hydrolysis.

-

Reaction Mixture: In a quartz cuvette, combine the ceftazidime solution and the phosphate buffer.

-

Initiation of Reaction: Add the β-lactamase solution to the cuvette to initiate the hydrolysis reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 260 nm) over time. The hydrolysis of the β-lactam ring leads to a change in the UV absorbance spectrum.

-

Calculation of Hydrolysis Rate: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot. This rate can be compared to the hydrolysis rate of a control substrate (e.g., cephaloridine) to determine the relative stability of ceftazidime.[12]

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol outlines a competitive binding assay to determine the affinity of ceftazidime for specific PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

Bocillin™ FL (a fluorescently labeled penicillin)

-

Ceftazidime solutions of varying concentrations

-

SDS-PAGE apparatus and reagents

-

Fluorescence imager

Procedure:

-

Membrane Preparation: Isolate the bacterial cell membranes containing the PBPs of interest from a bacterial culture.

-

Competitive Binding: Incubate the membrane preparations with varying concentrations of ceftazidime for a specific time to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fixed concentration of Bocillin™ FL to the mixture and incubate to allow the fluorescent penicillin to bind to any PBPs not occupied by ceftazidime.

-

SDS-PAGE: Separate the PBP-ligand complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantification and IC50 Determination: The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of ceftazidime. Quantify the band intensities to determine the concentration of ceftazidime required to inhibit 50% of Bocillin™ FL binding (IC50). A lower IC50 value indicates a higher affinity of ceftazidime for the PBP.[5]

Conclusion

The 2-aminothiazol-4-yl group is an indispensable component of the ceftazidime molecule, critically contributing to its potent antibacterial activity, broad spectrum of efficacy against Gram-negative pathogens, and stability against many β-lactamases. Its role in enhancing the affinity for essential penicillin-binding proteins, particularly PBP3, is central to the drug's bactericidal mechanism. The structure-activity relationships conferred by this moiety have been fundamental to the enduring clinical success of ceftazidime. A thorough understanding of the aminothiazolyl group's function provides a valuable framework for the rational design of future β-lactam antibiotics with improved properties to combat the ongoing challenge of bacterial resistance.

References

- 1. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]

- 3. Discrimination of extended-spectrum beta-lactamases by a novel nitrocefin competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nitrocefin.com [nitrocefin.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. nitrocefin.com [nitrocefin.com]

- 11. CTX-M-Type Extended-Spectrum β-Lactamase That Hydrolyzes Ceftazidime through a Single Amino Acid Substitution in the Omega Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative activity of ceftazidime and four other cephalosporins against gram-negative bacteria and their sensitivity to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceftazidime's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ceftazidime, a third-generation cephalosporin antibiotic, to its primary molecular targets, the penicillin-binding proteins (PBPs). Understanding the nuances of these interactions is critical for elucidating its mechanism of action, predicting its spectrum of activity, and developing novel antibacterial agents.

Introduction: The Crucial Role of Penicillin-Binding Proteins

Penicillin-binding proteins are a group of bacterial enzymes essential for the biosynthesis and remodeling of peptidoglycan, the primary component of the bacterial cell wall.[1][2][3] By catalyzing the final steps of peptidoglycan synthesis, including transpeptidation and transglycosylation, PBPs ensure the structural integrity of the bacterial cell, protecting it from osmotic lysis.[1][4] The inhibition of these vital enzymes by β-lactam antibiotics, such as ceftazidime, disrupts cell wall synthesis, leading to bacterial cell death.[1][2]

Ceftazidime, like other β-lactam antibiotics, acts as a structural mimic of the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[4][5] This allows it to bind to the active site of PBPs, where a conserved serine residue attacks the β-lactam ring, forming a stable, covalent acyl-enzyme complex.[3][4] This irreversible binding inactivates the enzyme, halting peptidoglycan cross-linking and ultimately compromising the bacterial cell wall.[1][4]

Quantitative Analysis of Ceftazidime's PBP Binding Affinity

The binding affinity of ceftazidime to various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), representing the concentration of the antibiotic required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.

The following table summarizes the available quantitative data on the binding affinity of ceftazidime to PBPs from various bacterial species.

| Bacterial Species | PBP Target | IC50 (µg/mL) | Notes |

| Escherichia coli K12 | PBP1a/1b | - | Inhibited at higher, therapeutically achievable concentrations.[6][7] |

| PBP2 | >32 | Ceftazidime binds with at least an 80-fold lower affinity than for PBP3.[8] | |

| PBP3 | - | Primary target; high affinity leads to filamentation and cell lysis. [6][7] | |

| Pseudomonas aeruginosa PAO1 | PBP1a | - | High affinity.[8] |

| PBP1b | - | - | |

| PBP2 | >32 | Ceftazidime binds with at least an 80-fold lower affinity than for PBP3.[8] | |

| PBP3 | 0.7 | Primary target; high affinity. [6][7][9] | |

| PBP4 | >8 | Affinity is approximately 10-fold lower than that of ceftobiprole and cefepime.[8][9] | |

| Staphylococcus aureus | PBP1 | 16 | High affinity.[6][7][9] |

| PBP2 | 1.6 | High affinity.[6][7][9] | |

| PBP3 | 0.7 | Less affinity compared to PBP1 and PBP2.[6][7][9] | |